(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
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Overview
Description
“®-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride” is an organic compound. It is a mono-constituent substance with the molecular formula C5H14Cl2N2 .
Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 206.0 to 210.0 degrees Celsius . The compound is soluble in water . Its specific rotation [a]20/D is -1.0 to -3.0 degrees (C=1, H2O) .Scientific Research Applications
Multicomponent Reactions for Piperidine Synthesis : A study by Khan et al. (2008) explored the use of 1,3-dicarbonyl compounds in multicomponent reactions catalyzed by bromodimethylsulfonium bromide. This process can lead to the formation of highly functionalized piperidines, indicating potential applications in synthetic chemistry (Khan, Parvin, & Choudhury, 2008).
Cannabinoid Receptor Research : Research by Landsman et al. (1997) investigated the effects of certain compounds, including piperidine derivatives, on cannabinoid CB1 receptors. This study provides insights into the interaction of piperidine-based compounds with cannabinoid receptors, which is relevant for understanding their potential pharmacological effects (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Chemical Reaction Kinetics : A study by Um et al. (2005) analyzed the effects of substituents in the beta-position of 1,3-dicarbonyl compounds on the rate and mechanism of their reactions. This research is crucial for understanding the kinetics of reactions involving piperidine structures (Um, Lee, Lee, Nagano, Fujio, & Tsuno, 2005).
Phosphoric Triamide Synthesis : Gholivand et al. (2005) synthesized phosphoric triamides using piperidine, providing valuable information for the synthesis and characterization of compounds involving piperidine structures (Gholivand, Védova, Firooz, Alizadehgan, Michelini, & Diez, 2005).
Spirocyclic Aminochroman Synthesis : Pavé et al. (2003) conducted a study on the enantioselective synthesis of spirocyclic aminochroman derivatives using piperidine. This research contributes to the field of organic synthesis, particularly in the creation of spirocyclic compounds (Pavé, Leger, Jarry, Viaud-Massuard, & Guillaumet, 2003).
Unique Coordination Chemistry of Copper : A study by Majumder et al. (2016) investigated the coordination chemistry of copper using Schiff-base ligands, including piperidine derivatives. This research has implications for understanding the complex interactions of copper in various chemical systems (Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, & Das, 2016).
Kappa-Opioid Receptor Antagonism : Grimwood et al. (2011) characterized PF-04455242, a compound with a piperidine structure, as a selective kappa-opioid receptor antagonist. This research is significant for the development of new treatments targeting opioid receptors (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).
Enantioselective Synthesis in Organic Chemistry : Solà et al. (1998) explored the use of (R)-2-(dialkylamino)-1,1,2-triphenylethanols, synthesized through the reaction of (S)-triphenylethylene oxide with piperidine, for catalytic enantioselective additions. This study contributes to the field of enantioselective synthesis in organic chemistry (Solà, Reddy, Vidal‐Ferran, Moyano, Pericàs, Riera, Alvarez-Larena, & Piniella†, 1998).
Palladium Catalyzed C–H Arylation : Jain et al. (2016) reported a palladium-catalyzed enantioselective α-C–H coupling of various amines, including piperidine, demonstrating its application in the functionalization of α-methylene C–H bonds in drug discovery (Jain, Verma, Xia, & yu, 2016).
Safety and Hazards
Properties
IUPAC Name |
(3R)-N-[(3-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVYIRHVJKRLN-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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